7-methoxy-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
7-Methoxy-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a methoxy group at position 7 of the quinazolinone core and a piperidin-4-ylmethyl substituent at position 2. The piperidine moiety is further functionalized with a 3-methyl-1,2-oxazol-5-ylmethyl group. Quinazolinones are a well-studied class of heterocyclic compounds with demonstrated pharmacological relevance, including kinase inhibition, antimicrobial activity, and CNS modulation .
The synthesis of such compounds often involves condensation reactions, though challenges arise with specific substituents. For instance, highlights a failed attempt to synthesize quinazolin-4-one derivatives using 3-methoxybenzylamine, underscoring the sensitivity of these reactions to steric and electronic factors .
Properties
IUPAC Name |
7-methoxy-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-14-9-17(27-22-14)12-23-7-5-15(6-8-23)11-24-13-21-19-10-16(26-2)3-4-18(19)20(24)25/h3-4,9-10,13,15H,5-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRLVLABOXLIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s closest analog is 7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one (CAS: 2548986-56-5), which replaces the 3-methyl-1,2-oxazole ring with a 3-(methoxymethyl)-1,2,4-thiadiazole group. This substitution introduces sulfur into the heterocyclic system, altering electronic properties and molecular interactions.
Table 1: Molecular Comparison
Electronic and Pharmacokinetic Implications
- Oxazole vs. Thiadiazole’s sulfur atom may facilitate stronger hydrogen bonding or polar interactions, influencing target binding .
- Methoxy vs. Methoxymethyl : The methoxymethyl group in the thiadiazole analog adds steric bulk and flexibility, which could modulate receptor selectivity or metabolic stability.
Research Findings and Functional Insights
Heterocycle-Driven Activity : Oxazole-containing compounds are often associated with kinase inhibition (e.g., EGFR inhibitors), whereas thiadiazoles are explored for antimicrobial or anti-inflammatory applications. The target compound’s oxazole moiety may position it for kinase-targeted research .
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